molecular formula C14H15NO4S2 B2526868 Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-90-1

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B2526868
CAS RN: 941978-90-1
M. Wt: 325.4
InChI Key: SEAHDJWDRADBQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives can involve multi-component reactions, as seen in the Gewald reaction, which is a three-component condensation used to obtain alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Another method involves the reaction of 3-alkoxy-2

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate, a thiophene derivative, is involved in various chemical synthesis processes due to its unique structure and reactivity. For example, a study by Sahu et al. (2015) described a one-pot synthesis method for tetrasubstituted thiophenes, highlighting the versatility of thiophene derivatives in chemical synthesis through a [3 + 2] annulation strategy. This process showcases the potential of such compounds in creating complex organic structures, useful in material science and organic chemistry (S. N. Sahu et al., 2015).

Environmental Applications

Thiophene derivatives also play a role in environmental science, particularly in understanding the fate of crude oil components in marine environments. Andersson and Bobinger (1996) investigated the photochemical degradation of methylated benzothiophenes, including dimethylbenzothiophene, to understand how these compounds break down in aquatic settings following oil spills. Their findings provide insights into the environmental impact and natural attenuation processes of thiophene derivatives in marine ecosystems (J. Andersson & Stefan Bobinger, 1996).

Catalysis and Material Science

Thiophene derivatives are significant in catalysis and material science. Pomerantz et al. (2002) explored the synthesis and solid-state structures of various dimethyl bithiophenedicarboxylates, providing valuable information on the molecular conformations and interactions that could influence their catalytic properties and applications in material science (M. Pomerantz et al., 2002).

properties

IUPAC Name

methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9-5-4-6-10(2)12(9)15-21(17,18)11-7-8-20-13(11)14(16)19-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAHDJWDRADBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

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